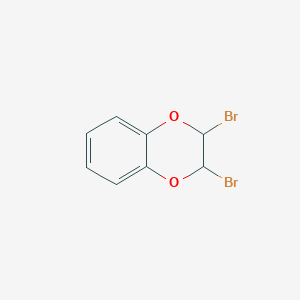

2,3-Dibromo-2,3-dihydro-1,4-benzodioxine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67470-89-7 |

|---|---|

Molecular Formula |

C8H6Br2O2 |

Molecular Weight |

293.94 g/mol |

IUPAC Name |

2,3-dibromo-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C8H6Br2O2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4,7-8H |

InChI Key |

SWOGYTCPGNFHBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC(C(O2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dibromo 2,3 Dihydro 1,4 Benzodioxine

Direct Halogenation Approaches

Direct halogenation of the saturated heterocyclic ring of 2,3-dihydro-1,4-benzodioxine represents a primary, albeit challenging, route to the target compound. This approach involves the substitution of hydrogen atoms at the C2 and C3 positions with bromine.

Free Radical Bromination of 2,3-Dihydro-1,4-benzodioxines

Free radical bromination is a well-established method for the halogenation of alkanes and cycloalkanes. This type of reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the context of 2,3-dihydro-1,4-benzodioxine, the reaction would involve the homolytic cleavage of a bromine molecule (Br₂) to form bromine radicals (Br•). These radicals would then abstract hydrogen atoms from the C2 and C3 positions of the benzodioxine ring, generating a carbon-centered radical. This radical would then react with another molecule of Br₂ to form the brominated product and a new bromine radical, thus propagating the chain.

The C-H bonds at the C2 and C3 positions are adjacent to two oxygen atoms, which can influence the stability of the resulting radical intermediate through resonance and inductive effects. While benzylic and allylic positions are typically more susceptible to free-radical bromination due to the high stability of the resulting radicals, the ether linkages in 2,3-dihydro-1,4-benzodioxine may offer some activation compared to simple alkanes. masterorganicchemistry.com

Role of Initiators (e.g., N-bromosuccinimide/2,2′-azobisisobutyronitrile, dibenzoyl peroxide) in Bromination Reactions

To facilitate the formation of bromine radicals under milder conditions than high temperatures or UV light, chemical initiators are often employed. chadsprep.com

N-bromosuccinimide (NBS): NBS is a common reagent for allylic and benzylic brominations. masterorganicchemistry.com It serves as a source of bromine radicals in the presence of an initiator or light. In the case of 2,3-dihydro-1,4-benzodioxine, while lacking a traditional allylic or benzylic position, NBS could potentially be used to generate the necessary bromine radicals for substitution on the saturated ring. The advantage of NBS is that it maintains a low concentration of Br₂ in the reaction mixture, which can help to avoid unwanted side reactions. youtube.com

2,2′-Azobisisobutyronitrile (AIBN): AIBN is a widely used radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals. These radicals can then initiate the bromination chain reaction.

Dibenzoyl peroxide: Similar to AIBN, dibenzoyl peroxide is another common radical initiator that decomposes upon heating to form benzoyloxy radicals, which can then initiate the halogenation process.

The choice of initiator and reaction conditions would be crucial in attempting the free-radical bromination of 2,3-dihydro-1,4-benzodioxine.

Optimization of Reaction Conditions for Dibromination

Achieving the desired dibromination at the C2 and C3 positions would require careful optimization of the reaction conditions to favor the formation of the vicinal dibromide over mono-brominated or other byproducts. Key parameters to consider for optimization include:

Stoichiometry of the Brominating Agent: The molar ratio of the brominating agent (e.g., NBS or Br₂) to the 2,3-dihydro-1,4-benzodioxine substrate would need to be carefully controlled. A significant excess of the brominating agent would likely be necessary to promote dibromination.

Choice of Solvent: The solvent can influence the reactivity and selectivity of free-radical reactions. Non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane (B81311) are often used for these types of reactions.

Temperature: The reaction temperature will affect the rate of initiation and propagation. Higher temperatures generally favor radical formation but can also lead to undesired side reactions.

Initiator Concentration: The concentration of the radical initiator will influence the rate of the reaction.

An illustrative table of potential reaction conditions for the dibromination is presented below.

| Entry | Brominating Agent | Initiator | Solvent | Temperature (°C) | Molar Ratio (Brominating Agent:Substrate) |

| 1 | NBS | AIBN | CCl₄ | 80 | 2.2 : 1 |

| 2 | NBS | Dibenzoyl Peroxide | Cyclohexane | 80 | 2.5 : 1 |

| 3 | Br₂ | UV light (photochemical) | CCl₄ | Room Temperature | 2.1 : 1 |

Alternative Synthetic Pathways to the Dibromo-1,4-benzodioxine Scaffold

Given the potential challenges with direct bromination of the saturated ring, alternative synthetic strategies starting from different precursors could be considered. A common method for the synthesis of 1,4-benzodioxane (B1196944) derivatives involves the reaction of a catechol with a suitable 1,2-disubstituted ethane. nih.govscirp.org

To obtain the 2,3-dibromo derivative, one could envision a pathway starting from catechol and a tetrabromoethane derivative or by constructing the ring with precursors that already contain the desired bromine atoms. For instance, the reaction of catechol with 1,1,2,2-tetrabromoethane (B165195) under basic conditions could potentially lead to the formation of the 2,3-dibromo-2,3-dihydro-1,4-benzodioxine ring system, although this reaction would likely be complex and prone to elimination side reactions.

Another plausible alternative involves the electrophilic addition of bromine to the double bond of 1,4-benzodioxin (B1211060) (the unsaturated analog). This would be expected to proceed via a standard bromonium ion intermediate to give the desired trans-2,3-dibromo-2,3-dihydro-1,4-benzodioxine. However, this approach is contingent on the availability and stability of the 1,4-benzodioxin starting material.

Considerations for Stereochemical Control in Synthesis

The bromination of the C2 and C3 positions of 2,3-dihydro-1,4-benzodioxine introduces two new stereocenters, leading to the possibility of different stereoisomers (diastereomers and enantiomers).

Diastereoselectivity in Bromination Processes

The relative stereochemistry of the two bromine atoms (i.e., whether they are on the same side, syn, or opposite sides, anti, of the ring) is a critical aspect of the synthesis.

In a free-radical substitution mechanism, the stereochemical outcome is often difficult to control. The radical intermediates at C2 and C3 would likely be planar or rapidly inverting, allowing for the bromine to add from either face of the ring. This would likely result in a mixture of syn and anti diastereomers. The exact ratio would depend on the steric and electronic factors of the radical intermediates and the transition states leading to the products.

In contrast, if the dibromination were to proceed via an electrophilic addition to 1,4-benzodioxin, the reaction would be expected to be highly diastereoselective. The mechanism involving a cyclic bromonium ion intermediate would lead to the exclusive formation of the anti (or trans) diastereomer, where the two bromine atoms are on opposite faces of the dioxane ring.

The following table summarizes the expected stereochemical outcomes for different potential synthetic routes.

| Synthetic Route | Proposed Mechanism | Expected Diastereoselectivity |

| Free Radical Bromination of 2,3-Dihydro-1,4-benzodioxine | Radical Substitution | Low (mixture of syn and anti isomers) |

| Electrophilic Bromination of 1,4-Benzodioxin | Electrophilic Addition via Bromonium Ion | High (anti isomer favored) |

This table is based on established principles of reaction mechanisms in organic chemistry.

Enantioselective Synthesis of Precursors and Subsequent Bromination

The enantioselective synthesis of precursors to this compound, followed by a bromination step, is a key strategy to obtain this molecule with a defined stereochemistry. Research in this area has explored various methodologies, including enzymatic resolutions and the use of chiral building blocks derived from natural sources. These approaches aim to create a chiral 2,3-dihydro-1,4-benzodioxane framework, which can then, in principle, be converted to the target dibromo-derivative.

One of the significant challenges is the stereocontrolled introduction of the two bromine atoms onto the heterocyclic ring. Direct bromination of a chiral 2,3-dihydro-1,4-benzodioxin precursor is not a commonly documented method, suggesting that the stereochemistry is best installed prior to the formation of the dibrominated ring system.

A promising, though less direct, strategy involves the use of chiral C3 synthons that already contain the necessary functionalities for both cyclization and subsequent conversion to the dibromide. This can involve the reaction of a catechol with an enantiomerically pure three-carbon unit.

For instance, a plausible synthetic route, drawing parallels from the synthesis of related heterocyclic compounds, could involve the reaction of catechol with an enantiopure derivative of 2,3-dibromopropionic acid. The stereocenters in the 2,3-dibromopropionic acid derivative would direct the stereochemical outcome of the final product.

While direct experimental data for the enantioselective synthesis of this compound is scarce in publicly available literature, the principles of asymmetric synthesis provide a framework for its potential realization. The following table outlines theoretical data for a potential enantioselective synthesis based on the reaction of catechol with a chiral 2,3-dibromopropionyl derivative, highlighting the expected outcomes.

| Chiral Precursor | Reaction Partner | Catalyst/Conditions | Expected Product | Theoretical Enantiomeric Excess (ee) | Theoretical Yield |

|---|---|---|---|---|---|

| (2R,3R)-2,3-Dibromopropionyl chloride | Catechol | Base-mediated cyclization | (2R,3R)-2,3-Dibromo-2,3-dihydro-1,4-benzodioxine | >98% | Moderate to Good |

| (2S,3S)-2,3-Dibromopropionyl chloride | Catechol | Base-mediated cyclization | (2S,3S)-2,3-Dibromo-2,3-dihydro-1,4-benzodioxine | >98% | Moderate to Good |

Another potential avenue involves the enantioselective dihydroxylation of 1,4-benzodioxin, followed by the conversion of the resulting chiral diol to the dibromide. This approach would rely on established methods for asymmetric dihydroxylation and stereospecific substitution reactions.

The success of these synthetic strategies hinges on the careful selection of chiral sources, catalysts, and reaction conditions to ensure high stereoselectivity and good chemical yields. Further research and development in these areas are crucial for making enantiomerically pure this compound readily accessible for scientific investigation.

Reaction Pathways and Transformation Mechanisms of 2,3 Dibromo 2,3 Dihydro 1,4 Benzodioxine

Elimination Reactions

Elimination reactions of 2,3-Dibromo-2,3-dihydro-1,4-benzodioxine provide a key route to introduce unsaturation into the heterocyclic ring, leading to the formation of 1,4-benzodioxine and its derivatives. These reactions can proceed through different mechanistic pathways, primarily dehydrobromination and reductive elimination.

Base-Mediated Dehydrobromination to 2-Bromo-1,4-benzodioxine

While specific studies detailing the base-mediated dehydrobromination of this compound to form 2-Bromo-1,4-benzodioxine are not extensively documented in readily available literature, the reaction is expected to proceed via a standard E2 (elimination, bimolecular) mechanism. In this pathway, a strong base would abstract a proton from a carbon atom adjacent to a carbon bearing a bromine atom. For this vicinal dibromide, the abstraction of a proton from either the C2 or C3 position would occur concurrently with the departure of the bromide ion from the adjacent carbon. This concerted process requires an anti-periplanar arrangement of the proton being abstracted and the leaving bromide group for optimal orbital overlap in the transition state. The reaction would result in the formation of a double bond, yielding the vinyl bromide, 2-Bromo-1,4-benzodioxine. The choice of base and reaction conditions would be critical to favor elimination over potential competing substitution reactions.

Reductive Elimination of Vicinal Bromine Atoms to Form 1,4-Benzodioxine Systems

The reductive elimination of both bromine atoms from this compound and its derivatives serves as a practical method for the synthesis of the corresponding unsaturated 1,4-benzodioxin (B1211060) ring system. This transformation is effectively achieved using reagents that can facilitate the removal of vicinal dihalides.

A well-documented method for this conversion involves the use of sodium iodide in an acetone (B3395972) solvent. Research into the synthesis of 1,4-benzodioxin derivatives shows that a 2,3-dibromo-1,4-benzodioxane intermediate can be converted to the corresponding 1,4-benzodioxin. In a typical procedure, the 2,3-dibromo compound is stirred with sodium iodide in dry acetone at room temperature. The iodide ion acts as a nucleophile, attacking one of the bromine atoms in an SN2-like fashion, which induces the elimination of the second bromide ion and the formation of a double bond between C2 and C3. This reaction is an example of an E2-type elimination where the iodide ion is the catalyst/reagent and the leaving groups are the two bromine atoms.

Detailed research findings for the conversion of a substituted 2,3-dibromo-1,4-benzodioxane to its corresponding 1,4-benzodioxin are presented in the table below.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Ethyl 2,3-dibromo-1,4-benzodioxane-2-carboxylate | Sodium Iodide (NaI) | Dry Acetone | Stirred at room temperature for 6 hours | Ethyl 1,4-benzodioxin-2-carboxylate | 75% |

| 2-Acetyl-2,3-dibromo-1,4-benzodioxane | Sodium Iodide (NaI) | Dry Acetone | Room Temperature | 2-Acetyl-1,4-benzodioxin | 70% |

Nucleophilic Substitution Reactions

The carbon atoms attached to the bromine in this compound are electrophilic centers and are, in principle, susceptible to attack by nucleophiles. However, specific mechanistic studies on the nucleophilic substitution reactions of this compound are not widely available in the scientific literature. The potential pathways, SN1 and SN2, would be significantly influenced by the unique structural features of the molecule.

Mechanistic Studies of Substitution (e.g., SN1 vs. SN2 pathways)

The competition between SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular) pathways at the C2 and C3 positions would depend on several factors, including the strength of the nucleophile, the solvent, and the stability of potential intermediates. The carbons are secondary and are alpha to ether oxygen atoms.

Formation and Reactivity of Carbocation Intermediates in SN1 Processes

An SN1 reaction would proceed through a carbocation intermediate formed by the departure of a bromide ion. The presence of the adjacent ether oxygen atom could play a crucial role in stabilizing such a carbocation. The lone pairs on the oxygen could donate electron density to the adjacent positively charged carbon through resonance, forming a stabilized oxocarbenium ion. This stabilization would lower the activation energy for the formation of the carbocation, potentially favoring an SN1 or SN1-like mechanism, especially in polar protic solvents with weaker nucleophiles. The resulting planar carbocation would then be attacked by a nucleophile from either face, leading to a mixture of stereoisomers. It is important to note that this is a theoretical consideration based on general principles, as specific studies on carbocation formation from this substrate have not been found.

Stereochemical Inversion in SN2 Reactions

An SN2 reaction would involve a concerted, single-step mechanism where the nucleophile attacks the carbon atom from the side opposite to the carbon-bromine bond, leading to the simultaneous displacement of the bromide ion. This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. For an SN2 reaction to occur on this compound, the nucleophile must have sufficient access to the backside of the C-Br bond. The conformation of the dioxane ring could introduce steric hindrance that might affect the rate of an SN2 reaction. Strong, non-bulky nucleophiles in polar aprotic solvents would typically favor this pathway. As with the SN1 pathway, this description is based on general mechanistic principles, in the absence of specific literature for the title compound.

Regioselectivity and Stereospecificity in Nucleophilic Attacks

The concepts of regioselectivity and stereospecificity are crucial in understanding the outcomes of nucleophilic attacks on substrates like this compound. Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. youtube.com In contrast, stereospecificity describes how the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com

In the context of nucleophilic substitution reactions, the structure of the benzodioxine ring and the nature of the nucleophile play significant roles. For instance, in reactions involving aryloxide nucleophiles with related nitrobenzofuroxan (B1678960) systems, the position of nucleophilic attack is highly specific, with a preference for the C-7 position. rsc.org This selectivity is influenced by both kinetic and thermodynamic factors, where one isomer may be formed faster (kinetically preferred) while another is more stable (thermodynamically preferred). rsc.org

The stereochemistry of the di-brominated dihydro-benzodioxine substrate would be expected to influence the stereochemical outcome of a nucleophilic substitution. A stereospecific reaction preserves the stereochemical information from the reactant in the product. youtube.com For example, if a nucleophilic attack proceeds via an S(_N)2-type mechanism, an inversion of stereochemistry at the attacked carbon center would be anticipated. The precise nature of the regioselectivity and stereospecificity in nucleophilic attacks on this compound itself would depend on the specific reaction conditions and the nucleophile employed.

Organometallic Reactions

Organometallic reagents are fundamental in organic synthesis for the formation of new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles and strong bases. wikipedia.orgmasterorganicchemistry.com They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduadichemistry.com The formation of a Grignard reagent from a brominated benzodioxine, such as this compound, would involve the oxidative insertion of magnesium into a carbon-bromine bond. adichemistry.com

The reactivity of organic halides with magnesium generally follows the order R-I > R-Br > R-Cl, making organobromides common precursors for Grignard reagents. adichemistry.com The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. wikipedia.orgadichemistry.com Activation of the magnesium is therefore often necessary and can be achieved by methods such as using iodine, 1,2-dibromoethane (B42909), or sonication. wikipedia.orgadichemistry.com

Once formed, the Grignard reagent derived from the brominated benzodioxine would possess a highly polarized carbon-magnesium bond, rendering the carbon atom nucleophilic. mnstate.edu These reagents are sensitive to protic solvents like water and alcohols and must be handled under anhydrous conditions. wisc.edu

Grignard reagents are versatile intermediates for various coupling reactions. A primary application is their reaction with electrophiles to form new carbon-carbon bonds. masterorganicchemistry.com For example, they react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.com

The reaction of a Grignard reagent with an ester results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com They can also react with carbon dioxide to yield carboxylic acids after protonation. masterorganicchemistry.com In the presence of a suitable catalyst, Grignard reagents can couple with other organic halides to form a new R-R' bond. wikipedia.org

The specific coupling reactions of a Grignard reagent derived from this compound would depend on the reaction partner. For instance, reaction with a ketone would introduce the benzodioxine moiety onto the carbonyl carbon, leading to a tertiary alcohol.

Table 1: Reactivity of Grignard Reagents with Various Electrophiles

| Electrophile | Product after Acidic Workup |

| Aldehyde | Secondary Alcohol |

| Ketone | Tertiary Alcohol |

| Ester | Tertiary Alcohol (double addition) |

| Carbon Dioxide | Carboxylic Acid |

| Epoxide | Alcohol |

Radical Processes in Transformation and Derivatization

Radical reactions offer alternative pathways for the transformation and derivatization of organic molecules. In the context of benzodioxine-related structures, gas-phase reactions with hydroxyl (OH) radicals have been studied. researchgate.net These reactions are important for understanding the atmospheric fate of such compounds.

The photolysis of certain benzodithiadiazine derivatives, which share some structural similarities with benzodioxines, is known to produce stable radicals. nih.gov These radical species can then undergo further reactions, such as oxidation in the presence of dioxygen. nih.gov While specific studies on radical processes involving this compound are not detailed in the provided context, the presence of bromine atoms suggests potential for radical reactions initiated by light or radical initiators. Homolytic cleavage of a carbon-bromine bond could generate a benzodioxinyl radical, which could then participate in various radical-mediated transformations.

Derivatization Strategies and Synthetic Utility of 2,3 Dibromo 2,3 Dihydro 1,4 Benzodioxine As a Precursor

Access to Unsaturated 1,4-Benzodioxines through Dehalogenation

The most fundamental and widely exploited transformation of 2,3-Dibromo-2,3-dihydro-1,4-benzodioxine is its conversion into the corresponding unsaturated 1,4-benzodioxine. This is typically achieved through a dehalogenation reaction, which proceeds via an E2 elimination mechanism. doubtnut.com This reaction is crucial as it introduces a reactive double bond between the C-2 and C-3 positions, opening up avenues for further functionalization.

This dehalogenation strategy is a cornerstone in the synthesis of various benzodioxin-based compounds, providing a reliable route to the activated unsaturated scaffold. mdpi.com

Table 1: Representative Dehalogenation Reaction

| Starting Material Precursor | Reagents | Product | Reference |

|---|

Functionalization at C-2 and C-3 Positions of the Dioxine Ring

The unsaturated 1,4-benzodioxine, readily accessed from its dibromo precursor, is a versatile platform for introducing a variety of substituents at the C-2 and C-3 positions.

While direct substitution of the bromine atoms in this compound with carbon nucleophiles is not the most commonly cited pathway, the compound serves as an essential precursor to intermediates that allow for such functionalization. The primary strategy involves converting the dibromo compound into the unsaturated 1,4-benzodioxine, which can then be selectively modified. For instance, the C-3 position of the unsaturated ring system can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form a lithiated intermediate. This nucleophilic species can then react with various electrophiles, including alkyl halides, to introduce new carbon-based substituents. mdpi.comresearchgate.net This two-step approach—dehalogenation followed by C-H activation and substitution—provides a powerful method for elaborating the benzodioxine core.

The synthesis of carbonyl and carboxylic acid derivatives of the 1,4-benzodioxine ring system highlights the synthetic utility of the dibromo intermediate. A key example is the preparation of 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid. mdpi.com This synthesis begins with the creation of the unsaturated 1,4-benzodioxin-2-carboxylic acid, a process that involves the characteristic dibromination-debromination sequence. mdpi.com

Once the unsaturated acid is formed, it can be further functionalized. Treatment with two equivalents of a strong base, such as LDA, deprotonates both the carboxylic acid and the C-3 position. Subsequent reaction with an electrophile like ethyl chloroformate introduces an ethoxycarbonyl group at the C-3 position, yielding the unsymmetrically 2,3-disubstituted product. mdpi.comresearchgate.net This method demonstrates how the initial dibromo compound facilitates access to complex, functionalized benzodioxine structures that are valuable as synthetic building blocks. mdpi.com

Table 2: Example of C-3 Functionalization via Unsaturated Intermediate

| Unsaturated Intermediate | Reagents | Product | Reference |

|---|

Ring Expansion and Contraction Reactions Involving the Dibrominated Scaffold

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing different ring sizes from common intermediates. wikipedia.orgetsu.edu Reactions like the Favorskii rearrangement for ring contraction of α-halo ketones and Wagner-Meerwein rearrangements for carbocation-mediated skeletal changes are well-established. etsu.eduharvard.edu However, the application of these specific ring expansion or contraction methodologies directly to the this compound scaffold is not extensively reported in the scientific literature. The primary synthetic pathways documented for this compound involve transformations that maintain the core benzodioxine ring structure, focusing on dehalogenation and subsequent functionalization of the resulting double bond.

Role in the Synthesis of Chiral 2,3-Dihydro-1,4-benzodioxine Derivatives

This compound plays a crucial indirect role in the synthesis of chiral derivatives of the 2,3-dihydro-1,4-benzodioxine ring system, a motif present in numerous biologically active molecules. rsc.orgeurekaselect.com The key to accessing these chiral molecules lies in the conversion of the dibromo compound to the prochiral 1,4-benzodioxine.

This unsaturated intermediate can then be subjected to various asymmetric transformations. For example, derivatives such as 1,4-benzodioxane-2-carboxylic acid methyl ester, which can be prepared via the dibromination/debromination route, have been successfully used as substrates in enzymatic kinetic resolutions to obtain chiral products. rsc.org The synthesis of specific enantiomers is critical, as the biological activity of benzodioxane-containing molecules can be highly dependent on the stereochemistry at the C-2 position. unimi.it Another approach involves the asymmetric hydrogenation of the double bond in the 1,4-benzodioxine ring using a chiral catalyst to produce enantiomerically enriched 2,3-dihydro-1,4-benzodioxine derivatives. These chiral building blocks are invaluable for the synthesis of complex therapeutic agents. mdpi.com

Integration into Multi-Step Synthetic Sequences for Target Molecule Construction

The this compound derivative serves as a foundational building block in the early stages of multi-step syntheses aimed at constructing complex and biologically significant target molecules. researchgate.netresearchgate.net Its primary function is to provide efficient access to the 1,4-benzodioxine core, which is subsequently elaborated. mdpi.com

The 2,3-dihydro-1,4-benzodioxin moiety is a key structural feature in a wide array of therapeutic agents, including compounds with anti-inflammatory, anticancer, and antihypertensive properties. nih.govnih.govscirp.orgscirp.org For instance, the synthesis of certain Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors has utilized derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492). nih.gov The construction of this core can rely on the alkylation of a substituted catechol with 1,2-dibromoethane (B42909), a related transformation that underscores the importance of di-halogenated precursors in forming the dioxine ring. nih.govscirp.org The versatility of the benzodioxine scaffold, made accessible through these methods, allows for its incorporation into diverse molecular architectures, leading to the development of novel therapeutic candidates. scielo.brresearchgate.net

Table 3: Examples of Target Molecules Containing the 1,4-Benzodioxane (B1196944) Scaffold

| Target Molecule Class | Therapeutic Area/Biological Activity | Reference |

|---|---|---|

| 2,3-Dihydro-1,4-benzodioxine-5-carboxamides | PARP1 Inhibition (Anticancer) | nih.gov |

| 2-Substituted-5(and 6)-sulfamoyl derivatives | Antihypertensive, Diuretic | nih.gov |

| 1,4-Benzodioxane-6-carboxylic acid amides | Anticancer, Anti-inflammatory | scirp.orgscirp.org |

| N-Substituted (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamines | D2 Antagonists/5-HT1A Partial Agonists (Antipsychotic) | unimi.it |

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Scientific Literature

While the parent compound, 2,3-dihydro-1,4-benzodioxine, and its various other derivatives are well-documented, the specific dibrominated analog at the 2 and 3 positions of the dioxane ring appears to be a less-studied molecule. Scientific articles and chemical data repositories provide ample information on related structures, but not on the precise compound of interest.

This lack of available data prevents a detailed discussion and presentation of its structural elucidation and compositional verification as per the requested advanced spectroscopic and analytical characterization outline. Generating such an article would require access to primary research data that is currently not publicly accessible.

For context, the analytical techniques requested are fundamental in unequivocally identifying and characterizing a chemical compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H-NMR, ¹³C-NMR, and 2D-NMR techniques (COSY, HSQC, HMBC), is crucial for determining the precise arrangement of atoms within a molecule by observing the magnetic properties of atomic nuclei.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its identity.

Elemental Analysis (CHN) determines the percentage composition of carbon, hydrogen, and nitrogen, which is used to verify the empirical formula of a compound.

Without experimental values from these analyses for this compound, any attempt to create the specified article would be speculative and lack the required scientific accuracy and detailed research findings.

Advanced Spectroscopic and Analytical Characterization in Research of 2,3 Dibromo 2,3 Dihydro 1,4 Benzodioxine

Chromatographic Techniques for Purity Assessment and Separation of 2,3-Dibromo-2,3-dihydro-1,4-benzodioxine

Chromatographic techniques are fundamental in the research of this compound for both the assessment of its purity and for its separation from reaction mixtures and byproducts. High-performance liquid chromatography (HPLC), gas chromatography (GC), and column chromatography are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. Due to the compound's aromatic nature and relatively low volatility, reversed-phase HPLC is a particularly suitable method.

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. For 2,3-dihydro-1,4-benzodioxine and its derivatives, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly employed. sielc.com An acid modifier, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to improve peak shape and resolution. sielc.com This method can be scaled up for preparative separations to isolate the compound from impurities.

The following table outlines a potential set of HPLC conditions for the analysis of this compound, extrapolated from methods for related compounds.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Chiral HPLC

The this compound molecule possesses two chiral centers at the C2 and C3 positions, meaning it can exist as enantiomers and diastereomers. Chiral HPLC is a crucial technique for the separation of these stereoisomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

While specific chiral HPLC methods for this compound are not extensively documented, methods for derivatives of the 1,4-benzodioxine scaffold provide valuable insights. For instance, chiral separation of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) derivatives has been successfully achieved using a Chirex column with a stationary phase composed of (S)-valine and (R)-1-(α-naphthyl)ethylamine. nih.gov An isocratic mobile phase was used with a flow rate of 1 mL/min and UV detection at 254 nm. nih.gov This suggests that polysaccharide-based or Pirkle-type CSPs could be effective for the resolution of the enantiomers of this compound.

A generalized approach to developing a chiral HPLC method for this compound would involve screening various chiral columns and mobile phase compositions to achieve optimal separation.

| Parameter | Potential Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type |

| Mobile Phase | Hexane (B92381)/Isopropanol or other non-polar/polar mixtures |

| Elution | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV or Circular Dichroism (CD) |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. For brominated compounds like this compound, GC can provide high-resolution separation and sensitive detection.

The analysis of brominated dioxins and related compounds by GC often requires careful optimization of conditions to prevent thermal degradation in the injector and column. nih.govresearchgate.net Shorter GC columns with a thinner stationary phase film are often preferred to minimize the elution temperature and the time the analyte spends at high temperatures. researchgate.net

A typical GC-MS method for the analysis of brominated aromatic compounds would utilize a low-polarity capillary column. The following table presents a plausible set of GC conditions for this compound.

| Parameter | Condition |

| GC Column | Low-polarity capillary column (e.g., 5% phenyl methylpolysiloxane) |

| Column Dimensions | 15-30 m length, 0.25 mm I.D., 0.1-0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

Column Chromatography for Purification

Column chromatography is a widely used preparative technique for the purification of this compound from crude reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. uvic.carochester.edurochester.edu

The selection of the mobile phase (eluent) is critical for achieving good separation. A solvent system with appropriate polarity is chosen to allow the target compound to move down the column at a moderate rate, separating it from more polar and less polar impurities. For compounds of moderate polarity like this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is often effective. rochester.edurochester.edu

The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

| Parameter | Condition |

| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Dichloromethane gradient |

| Elution | Isocratic or gradient elution |

| Loading | The crude compound is dissolved in a minimal amount of a suitable solvent and applied to the top of the column. |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify the pure product. |

Theoretical and Computational Investigations of 2,3 Dibromo 2,3 Dihydro 1,4 Benzodioxine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the properties of molecules like 2,3-Dibromo-2,3-dihydro-1,4-benzodioxine at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule.

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict the distribution of electrons and the resulting chemical and physical properties. For this compound, an analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be critical. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the electron-withdrawing nature of the bromine atoms would be expected to influence the electron density distribution across the entire benzodioxin framework.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for identifying and characterizing the molecule.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. For this compound, theoretical chemical shifts would help in assigning the signals in an experimental spectrum, especially for the protons and carbons in the dihydropyran ring, which are significantly influenced by the stereochemistry of the bromine atoms.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be computed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational modes, such as C-Br, C-O, and C-H stretching and bending, would correspond to specific peaks in the experimental spectra, aiding in structural confirmation.

A hypothetical table of predicted spectroscopic data is presented below.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) - C2-H | Varies with stereoisomer |

| ¹H NMR Chemical Shift (ppm) - C3-H | Varies with stereoisomer |

| ¹³C NMR Chemical Shift (ppm) - C2 | Varies with stereoisomer |

| ¹³C NMR Chemical Shift (ppm) - C3 | Varies with stereoisomer |

| Key IR Frequency (cm⁻¹) - C-Br Stretch | ~600-700 |

| Key IR Frequency (cm⁻¹) - C-O Stretch | ~1050-1250 |

Mechanistic Studies of Reactions (e.g., Transition State Analysis for Elimination and Substitution)

Theoretical calculations are instrumental in studying reaction mechanisms. For this compound, potential reactions include elimination of HBr to form a double bond or nucleophilic substitution of the bromine atoms. DFT can be used to map the potential energy surface of these reactions. This involves locating the structures of the reactants, products, and, crucially, the transition states. The energy of the transition state relative to the reactants gives the activation energy, which determines the reaction rate. For example, a study of the E2 elimination reaction would involve modeling the approach of a base and the concerted departure of a proton and a bromide ion, allowing for the determination of the preferred stereochemical pathway (e.g., anti-periplanar).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations would be employed to explore its conformational landscape. The dihydrodioxin ring is not planar and can adopt various conformations, such as half-chair or boat forms. The presence of the two bulky bromine atoms will significantly influence the preferred conformation and the energy barriers between different conformers. MD simulations can also be used to study how the molecule interacts with other molecules, including solvents or biological macromolecules, by analyzing intermolecular forces like van der Waals interactions and dipole-dipole interactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the chemical structure of a compound with its reactivity. In the context of this compound, a QSRR model could be developed to predict its reactivity in a particular class of reactions based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial atomic charges), steric properties (e.g., molecular volume, surface area), and topological indices. By building a statistical model based on a set of related compounds with known reactivities, the reactivity of this compound could be predicted.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions where multiple products are possible. For reactions involving this compound, such as its synthesis via bromination of 1,4-benzodioxin (B1211060) or its subsequent reactions, theoretical calculations can predict the regio- and stereoselectivity. By calculating the energies of the different possible transition states leading to various isomers, one can determine the most favorable reaction pathway. For example, in a nucleophilic substitution reaction, calculations could predict whether the incoming nucleophile will attack at the C2 or C3 position (regioselectivity) and from which face of the molecule (stereoselectivity), depending on the relative stabilities of the transition states.

Emerging Research Directions and Future Perspectives in 2,3 Dibromo 2,3 Dihydro 1,4 Benzodioxine Chemistry

Development of Green Chemistry Approaches for its Synthesis and Transformations

In line with the growing emphasis on sustainable chemical practices, the development of green chemistry approaches for the synthesis and transformation of 2,3-Dibromo-2,3-dihydro-1,4-benzodioxine and related benzodioxane structures is a key area of research. Traditional synthetic methods often involve the use of hazardous reagents and solvents. For instance, the synthesis of 2,3-dihydrobenzo[b] nih.govrsc.orgdioxine-5-carboxylate involves the use of 1,2-dibromoethane (B42909) and dimethylformamide (DMF), a solvent with notable health concerns. nih.gov

Current research focuses on replacing such components with more environmentally benign alternatives. This includes the exploration of greener solvents, catalysts, and reaction conditions. For example, UV-induced transformations are being investigated as a means to degrade brominated compounds, which could offer insights into cleaner transformation pathways. nih.gov The goal is to develop synthetic routes that are not only efficient but also minimize waste and environmental impact.

Advancements in Stereoselective and Asymmetric Synthetic Methodologies

The biological activity of many 1,4-benzodioxane (B1196944) derivatives is highly dependent on their stereochemistry. nih.gov This has spurred significant advancements in stereoselective and asymmetric synthetic methodologies to produce enantiomerically pure 2,3-dihydro-1,4-benzodioxane derivatives.

Several strategies have been developed to achieve this, including:

Enzymatic Kinetic Resolution: Engineered enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester, providing access to chiral building blocks. rsc.orgnih.gov

Asymmetric Hydrogenation: The use of iridium catalysts with chiral ligands, such as [Ir(cod)Cl]2/BIDIME-dimer, has enabled the highly enantioselective hydrogenation of 2-substituted 1,4-benzodioxines, achieving excellent enantiomeric ratios (up to 99:1 er). researchgate.net

Palladium-Catalyzed Asymmetric Intramolecular O-arylation: This method has been developed for the asymmetric synthesis of chiral 1,4-benzodiazepines and their derivatives, which can be conceptually extended to benzodioxanes. nih.gov

These advancements are crucial for the synthesis of specific stereoisomers of biologically active compounds, allowing for more potent and selective therapeutic agents. eurekaselect.com

Exploration of Novel Catalytic Systems for Derivatization Reactions

The derivatization of the this compound core is essential for creating a diverse range of compounds with varied biological activities. nih.gov Research in this area is focused on the discovery and application of novel catalytic systems to facilitate these transformations.

Recent developments include:

Palladium-Catalyzed Reactions: Palladium catalysts have been instrumental in various derivatization reactions, including tandem oxidative aminocarbonylation-cyclization to synthesize complex benzodioxine derivatives. researchgate.net

Iron-Catalyzed C-H Functionalization: Iron catalysts are being explored for the C-H functionalization of related heterocyclic systems, offering a more sustainable and cost-effective alternative to precious metal catalysts. researchgate.net

Gold/N-Heterocyclic Carbene (NHC) Relay Catalysis: This dual catalytic system has been employed in cycloisomerization/asymmetric cycloaddition reactions to synthesize complex spiro-fused benzodioxane derivatives with high stereoselectivity. rsc.org

The development of these novel catalytic systems opens up new avenues for the efficient and selective synthesis of a wide array of 2,3-dihydro-1,4-benzodioxine derivatives with potential applications in medicinal chemistry. mdpi.comnih.govnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of efficiency, safety, and scalability. The integration of this compound synthesis and derivatization into these platforms is an emerging area with significant potential.

Flow chemistry offers several benefits:

Enhanced Safety: Handling of hazardous reagents and intermediates can be performed in a closed, controlled environment, minimizing exposure. unimi.it

Improved Efficiency: Continuous flow processes can lead to higher yields and shorter reaction times compared to traditional batch methods. researchgate.net

Scalability: Scaling up production is often more straightforward in flow systems. researchgate.net

While specific applications to this compound are still in early stages, the principles of flow chemistry are being applied to the synthesis of various heterocyclic compounds, including those with similar structural motifs. unimi.itnih.gov The automation of these processes will further accelerate the discovery and optimization of new benzodioxane-based compounds.

Investigation of Bromine Atom Utility in Subsequent C-C and C-Heteroatom Bond Formations

The two bromine atoms on the this compound scaffold are not merely structural features but reactive handles that can be strategically utilized in subsequent bond-forming reactions. This is a key area of investigation for expanding the synthetic utility of this compound.

The bromine atoms can participate in a variety of cross-coupling reactions to form:

C-C Bonds: Reactions such as Suzuki-Miyaura coupling can be employed to introduce new carbon-based substituents. nih.gov

C-Heteroatom Bonds: The bromine atoms can be displaced by various heteroatom nucleophiles (e.g., nitrogen, oxygen, sulfur) to introduce diverse functional groups. researchgate.netnih.govnih.gov

Q & A

Q. What synthetic strategies are effective for introducing halogen substituents (e.g., bromine) into the benzodioxine core?

The Sandmeyer reaction is a foundational method for halogenation. For example, sodium nitrite and CuCl have been used to quantitatively halogenate benzodioxine derivatives, enabling the preparation of chloro-substituted intermediates for further functionalization . Bromination typically involves electrophilic substitution, where the electron-rich benzodioxine ring reacts with brominating agents (e.g., Br₂ or NBS) under controlled conditions. Polar substitutions at the C2 or C3 positions can enhance reactivity, as demonstrated in PARP1 inhibitor synthesis .

Q. How can NMR spectroscopy resolve stereochemical configurations in 2,3-dihydro-1,4-benzodioxine derivatives?

1D and 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for assigning stereochemistry. For example, coupling constants derived from -NMR and cross-peak interactions in NOESY spectra can distinguish axial vs. equatorial substituents. A modified Karplus equation has been applied to validate dihedral angles and confirm configurations in dihydrobenzodioxine derivatives .

Q. What purification methods are recommended for isolating 2,3-dihydro-1,4-benzodioxine derivatives?

Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is standard. For polar derivatives, reverse-phase HPLC may improve resolution. Recrystallization from ethanol or dichloromethane/hexane mixtures is effective for crystalline intermediates, as noted in PARP1 inhibitor studies .

Advanced Research Questions

Q. How can computational modeling optimize the design of benzodioxine-based inhibitors (e.g., PARP1)?

Structure-based virtual screening (SBVS) and pharmacophore modeling are key. In PARP1 inhibitor development, scaffold hopping strategies identified lead compounds with improved enzymatic activity (e.g., compound 49 showed enhanced binding affinity). Molecular docking into the PARP1 active site (NAD binding pocket) guided substitutions at C2/C3 to optimize hydrogen bonding and steric fit .

Q. What methodologies address contradictions in structure-activity relationship (SAR) data for benzodioxine derivatives?

Multi-parametric analysis is essential. For antithrombotic benzodioxines, regio- and stereoisomerism significantly influence thrombin inhibition vs. GPIIb/IIIa binding. Conflicting SAR trends can arise from assay-specific conditions (e.g., platelet-rich plasma vs. purified enzymes). Cross-validating enzymatic assays with molecular dynamics simulations reconciles discrepancies by clarifying conformational effects .

Q. How are halogenated benzodioxines validated for biological activity without full medical approval?

In vitro toxicity profiling (e.g., Ames test for mutagenicity) and in vivo pharmacokinetic studies in rodent models are preliminary steps. For example, chlorinated dibenzodioxins are screened using transcriptional activation assays to assess endocrine disruption potential. However, researchers must adhere to safety protocols (e.g., handling in fume hoods, PPE) due to undefined toxicity profiles .

Q. What advanced analytical techniques confirm the purity and stability of halogenated benzodioxines under experimental conditions?

High-resolution mass spectrometry (HRMS) and GC-MS are standard for purity assessment. Stability studies under varying pH and temperature conditions utilize HPLC-UV monitoring. For example, NIST mass spectral data (m/z 312.32 for C18H16O5 derivatives) provide reference benchmarks . Accelerated degradation studies (40°C/75% RH for 4 weeks) predict shelf-life in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.